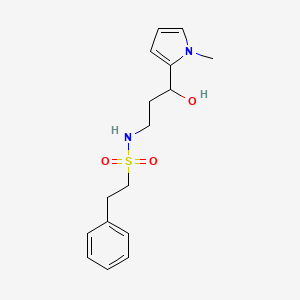
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring , a hydroxy group , and a sulfonamide moiety , which contribute to its distinctive chemical properties. The chemical formula is C15H22N2O3S, and its molecular weight is approximately 302.41 g/mol. The presence of the hydroxyl and sulfonamide groups enhances its solubility and reactivity, making it suitable for various biological applications.
This compound exhibits several mechanisms of action:
- Histone Deacetylase Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by modifying histone proteins. Inhibition of HDACs can lead to increased acetylation of histones, thereby promoting gene transcription associated with cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Neuroprotective Effects : Research indicates that similar compounds may exhibit neuroprotective effects, possibly through modulation of neuroinflammatory pathways or direct protection against oxidative stress .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | HDAC Inhibition | Modulates gene expression, promotes apoptosis |
| 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide | Histone Deacetylase Inhibitor | Alters histone acetylation status |
| Phenethylamine derivatives | Neuroprotective effects | Modulates neuroinflammation |
| Oxalate derivatives | Antitumor activity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Cancer Research : A study demonstrated that derivatives with similar structural features effectively inhibited tumor growth in xenograft models by inducing apoptosis through HDAC inhibition . The unique combination of functional groups in this compound may enhance its efficacy compared to other HDAC inhibitors.
- Neuroprotection : Another research effort focused on the neuroprotective potential of pyrrole-based compounds, highlighting their ability to reduce oxidative stress markers in neuronal cell lines . This suggests that this compound could be a candidate for further exploration in neurodegenerative disease models.
Future Directions
The ongoing research into this compound indicates promising avenues for therapeutic applications, particularly in oncology and neurology. Future studies should focus on:
- In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the specific molecular targets involved in its biological activity to better understand its mechanism of action.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-18-12-5-8-15(18)16(19)9-11-17-22(20,21)13-10-14-6-3-2-4-7-14/h2-8,12,16-17,19H,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDLDTGCHMJBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














